![molecular formula C10H14FNO B2653703 2-(Tert-butoxy)-4-fluoroaniline CAS No. 1248597-34-3](/img/structure/B2653703.png)
2-(Tert-butoxy)-4-fluoroaniline
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Description
2-(Tert-butoxy)-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has shown promise in scientific research. In
Scientific Research Applications
Regioselective Metalation
The regioselectivity in the metalation of fluoroanisoles, including compounds structurally similar to 2-(tert-butoxy)-4-fluoroaniline, highlights the influence of metal-mediated control in synthetic chemistry. Katsoulos, Takagishi, and Schlosser (1991) demonstrated that the position next to the alkoxy or halogen atom in fluoroanisoles could be selectively metalated using different reagents, showcasing the compound's utility in regioselective synthetic processes (G. Katsoulos, Sadahito Takagishi, & M. Schlosser, 1991).
Deoxofluorination and Fluorination Reactivity
The discovery of new fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis, underscores the importance of fluorinated compounds in drug discovery and other scientific areas. Umemoto, Singh, Xu, and Saito (2010) explored the synthesis, properties, and diverse fluorination capabilities of such agents, indicating the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in fluorination reactions (T. Umemoto, R. Singh, Yong Xu, & Norimichi Saito, 2010).
Polymer Synthesis and Properties
The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from compounds structurally related to 4-tert-butylcatechol, as reported by Hsiao, Yang, and Chen (2000), demonstrates the relevance of such chemical structures in developing materials with desirable thermal and mechanical properties. This research provides insight into the potential for creating novel polymers using 2-(tert-butoxy)-4-fluoroaniline or its derivatives (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antioxidant Activity and Carcinogenesis Protection
The study on the enhancement of NAD(P)H:quinone reductase activity by dietary antioxidants like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) suggests potential protective effects against chemical carcinogenesis and toxicity. Benson, Hunkeler, and Talalay (1980) highlighted the significant increase in quinone reductase activity in mouse tissues, indicating the role of structurally similar compounds in promoting enzymatic activities that protect against xenobiotics (A. Benson, M. Hunkeler, & P. Talalay, 1980).
Solar Cell Performance Enhancement
The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, as investigated by Boschloo, Häggman, and Hagfeldt (2006), demonstrates the impact of structural modifications on solar cell efficiency. This work suggests the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in optimizing photovoltaic device performance by modulating electrolyte composition for improved open-circuit potential and electron lifetime (G. Boschloo, Leif Häggman, & A. Hagfeldt, 2006).
properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWSESMTRSJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-4-fluoroaniline |
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